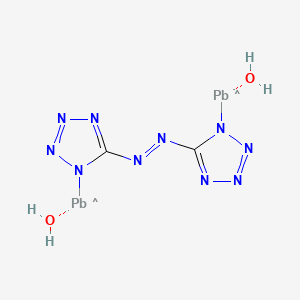
(mu-((5,5'-Azobis(1H-tetrazolato))(2-)))dihydroxydilead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 301-376-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Use of specific catalysts, solvents, and temperature conditions to facilitate the reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Industrial production methods often scale up these laboratory procedures, incorporating continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
EINECS 301-376-1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Scientific Research Applications
EINECS 301-376-1 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of EINECS 301-376-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
EINECS 301-376-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on:
Chemical Properties: Differences in reactivity, stability, and solubility.
Biological Activity: Variations in therapeutic potential and toxicity.
Industrial Applications: Distinct uses in manufacturing and product development.
Some similar compounds include those listed in the EINECS inventory with comparable molecular formulas and functional groups .
Properties
CAS No. |
94015-57-3 |
|---|---|
Molecular Formula |
C2H4N10O2Pb2 |
Molecular Weight |
6.1e+02 g/mol |
InChI |
InChI=1S/C2N10.2H2O.2Pb/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;;;;/h;2*1H2;;/q-2;;;2*+1/b4-3+;;;; |
InChI Key |
NGYDSVOWKADOEV-PLJHVDPMSA-N |
Isomeric SMILES |
C1(=NN=NN1[Pb])/N=N/C2=NN=NN2[Pb].O.O |
Canonical SMILES |
C1(=NN=NN1[Pb])N=NC2=NN=NN2[Pb].O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















